Ro 363

β1-adrenoceptor selectivity binding affinity pKi

Ro 363 (CAS 74513-77-2) is a potent, selective β1-adrenoceptor agonist with 100-fold binding selectivity and 400-fold functional β1/β2 separation. It uniquely enables precise β1-mediated studies (inotropy, chronotropy, signaling) without β2 interference, unlike isoprenaline or dobutamine. Ideal for cardiac research and heart failure models. Secure your supply from verified vendors today.

Molecular Formula C19H25NO6
Molecular Weight 363.4 g/mol
CAS No. 74513-77-2
Cat. No. B1680679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 363
CAS74513-77-2
Synonyms1,2-Benzenediol, 4-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-, (+-)-
1-(3,4-dimethoxyphenethylamino)-3-(3,4-dihydroxyphenoxy)-2-propanol
Ro 363
Ro-363
RO363
Molecular FormulaC19H25NO6
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNCC(COC2=CC(=C(C=C2)O)O)O)OC
InChIInChI=1S/C19H25NO6/c1-24-18-6-3-13(9-19(18)25-2)7-8-20-11-14(21)12-26-15-4-5-16(22)17(23)10-15/h3-6,9-10,14,20-23H,7-8,11-12H2,1-2H3
InChIKeyRFNBEBPVKCJZPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ro 363 (CAS 74513-77-2) Product Overview: A Selective β1-Adrenoceptor Agonist for Cardiovascular Research


Ro 363 (CAS 74513-77-2) is a synthetic β1-adrenoceptor selective agonist that functions as a potent partial agonist at β1-adrenoceptors and a very weak partial agonist at β2-adrenoceptors [1]. It is chemically identified as (±)-1-(3,4-dimethoxyphenethylamino)-3-(3,4-dihydroxyphenoxy)-2-propanol, a phenoxypropanolamine derivative with a molecular formula of C19H25NO6 [2]. Ro 363 has been extensively characterized as an inotropic stimulant with cardiovascular modulatory activity, and it is widely employed as a pharmacological tool compound for probing β1-adrenoceptor-mediated signaling in cardiac physiology and pathophysiology studies [3].

Ro 363 (CAS 74513-77-2) Functional Selectivity: Why Generic β-Adrenoceptor Agonists Cannot Substitute


The interchangeable use of β-adrenoceptor agonists in cardiovascular research is not pharmacologically justified. Compounds such as isoprenaline (non-selective β1/β2 agonist), dobutamine (β1-selective with α1-activity), and prenalterol (β1 partial agonist with significant β2 activity) exhibit substantially different receptor activation profiles that directly impact experimental outcomes and data interpretation [1]. Ro 363 distinguishes itself through a unique combination of high β1 affinity, low β2 efficacy, and defined partial agonist intrinsic activity, which translates into functionally distinct inotropic, chronotropic, and arrhythmogenic effects that cannot be replicated by simply adjusting the dose of a less selective alternative [2].

Ro 363 (CAS 74513-77-2) Quantitative Differentiation: Evidence-Based Comparison with Closest Analogs


Ro 363 vs. Isoprenaline: Quantified β1/β2 Selectivity Ratio from Binding Affinity Data

Ro 363 demonstrates approximately 100-fold greater binding selectivity for β1-adrenoceptors compared to β2-adrenoceptors, whereas the non-selective reference agonist isoprenaline exhibits nearly equivalent affinity for both subtypes [1]. The pKi values for Ro 363 at β1-adrenoceptors range from 7.7 to 8.0, while pKi at β2-adrenoceptors ranges from 5.8 to 6.1, yielding an approximate 100-fold selectivity window [2]. In contrast, isoprenaline displays pKD values of 6.4 at β1 and 6.0 at β2 in the same membrane preparation systems, representing only a ~2.5-fold difference [3].

β1-adrenoceptor selectivity binding affinity pKi receptor pharmacology

Ro 363 Functional Selectivity: 400-Fold Difference in β2-Mediated Uterine Relaxation vs. β1 Inotropy

Ro 363 displays profound functional selectivity in intact tissue preparations, being approximately 400 times less potent as a uterine relaxant (β2-mediated) than as a positive inotropic agent (β1-mediated) relative to isoprenaline [1]. In guinea-pig left atrial preparations (β1), Ro 363 and isoprenaline have similar inotropic potencies, with Ro 363 achieving an intrinsic activity of 0.8 relative to isoprenaline. However, in guinea-pig uterine preparations (β2), Ro 363 exhibits an intrinsic activity of only 0.25 and is approximately 400-fold less active than isoprenaline [2].

functional selectivity inotropy β2-adrenoceptor tissue pharmacology

Ro 363 vs. Isoprenaline and Dobutamine: Comparative Arrhythmogenic Liability in Cardiac Preparations

Ro 363, isoprenaline, and dobutamine were directly compared for arrhythmogenic activity in multiple experimental models, revealing distinct profiles tied to their β1-stimulant properties [1]. In isolated perfused guinea-pig hearts, all three agonists induced arrhythmic contractions at doses producing 70-100% of maximal chronotropic responses; however, in chloralose-anaesthetized cats with halothane- or U-0882-induced cardiac sensitization, all three agonists were essentially devoid of arrhythmogenic activity when compared to epinephrine . In guinea-pig left atrial preparations, both Ro 363 and isoprenaline produced small reductions in effective refractory period at maximally inotropic concentrations, whereas dobutamine had little effect except at supramaximal concentrations where it increased the refractory period [2].

arrhythmogenicity cardiac safety refractory period in vivo pharmacology

Ro 363 Partial Agonist Profile: Intrinsic Activity Quantification and β-Blocker Pretreatment Modulation

Ro 363 functions as a partial agonist at human atrial β1-adrenoceptors, with intrinsic activity quantified at 0.54 relative to isoprenaline in non-β-blocker-treated human atrial tissue, increasing significantly to 0.80 in tissue from β-blocker-treated patients (P<0.001) [1]. The inotropic potency (pEC50) of Ro 363 in human atrium was determined as 8.0 in non-β-blocker-treated tissue and 8.2 in β-blocker-treated tissue, demonstrating that chronic β-blockade enhances the responsiveness to this partial agonist [2]. This partial agonist profile contrasts with the full agonist activity of isoprenaline and the more complex pharmacological profile of dobutamine (which possesses both β1-agonist and α1-agonist activities) [3].

partial agonist intrinsic activity human atrial tissue β-blocker

Ro 363 β3-Adrenoceptor Activity: Cross-Reactivity Profile and Implications for Tool Compound Selection

Ro 363 exhibits an approximately 1000-fold greater selectivity for β1-adrenoceptors compared to β3-adrenoceptors, with a β3 pKi of approximately 4.5 [1]. In functional assays, Ro 363 acts as a partial agonist at human cloned β3-adrenoceptors expressed in CHO cells and produces relaxation of rat colon and guinea-pig ileum through a component that is resistant to β1/β2 antagonism, indicating β3-mediated effects [2]. However, this β3 activity is detectable only at concentrations exceeding those required for maximal β1 activation, providing a practical window of β1-specificity for most experimental applications [3].

β3-adrenoceptor receptor cross-reactivity pharmacological selectivity tool compound

Ro 363 in Cardiac Failure Models: Differential Desensitization of Inotropic Responses

In a rat model of cardiac failure induced by myocardial infarction, Ro 363 exhibited a greater reduction in maximum inotropic response compared to isoprenaline, with Ro 363 responses reduced by 61% vs. 48% for isoprenaline (sham 4.2±0.5 mN, MI 1.8±0.3 mN, P<0.005 for Ro 363) [1]. The sensitivity (pEC50) to both agonists was also reduced in failing myocardium: pEC50 for Ro 363 decreased from 8.69±0.07 (sham) to 8.33±0.10 (MI) (P<0.01), while isoprenaline pEC50 decreased from 8.79±0.08 to 8.30±0.10 (P=0.001) [2]. This differential desensitization pattern makes Ro 363 a sensitive probe for detecting alterations in β1-adrenoceptor signaling in pathological states.

heart failure desensitization inotropic response myocardial infarction

Ro 363 (CAS 74513-77-2) Optimal Research Applications: Evidence-Backed Use Cases for Scientific Procurement


β1-Adrenoceptor Selectivity Profiling in Cardiovascular Pharmacology

Researchers requiring definitive isolation of β1-adrenoceptor-mediated responses in mixed-receptor tissue preparations should select Ro 363 based on its 100-fold binding selectivity (β1 pKi 7.7-8.0 vs. β2 pKi 5.8-6.1) and 400-fold functional β1/β2 separation [1][2]. This enables studies of cardiac inotropy, chronotropy, and signaling pathways without the confounding influence of β2-mediated vascular or smooth muscle effects that occur with non-selective agonists such as isoprenaline. Applications include Langendorff-perfused heart studies, isolated atrial/papillary muscle contractility assays, and receptor desensitization experiments where β1-specific activation is required [3].

Partial Agonist Studies of β-Adrenoceptor Reserve and Sensitization

Investigators examining β1-adrenoceptor reserve, functional sensitization, or the effects of chronic β-blocker treatment should utilize Ro 363 as a well-characterized partial agonist tool. The documented intrinsic activity shift from 0.54 (non-β-blocker) to 0.80 (β-blocker treated) (P<0.001) in human atrial tissue provides a validated assay system for detecting receptor sensitization [4]. This application is particularly relevant for translational research examining the molecular mechanisms underlying β-blocker withdrawal phenomena, β-blocker therapy optimization, and the functional consequences of altered β1-adrenoceptor density in cardiovascular disease [5].

Cardiac Failure Research Requiring Sensitive β1-Dysfunction Detection

For heart failure studies where quantifying β1-adrenoceptor dysfunction is the primary experimental endpoint, Ro 363 offers superior sensitivity compared to full agonists. The 61% reduction in maximal inotropic response observed with Ro 363 in failing myocardium (versus 48% for isoprenaline) demonstrates enhanced discriminatory power for detecting β1-specific signaling deficits [6]. This makes Ro 363 the preferred agonist for studies examining β1-adrenoceptor desensitization, receptor-G protein uncoupling, and the efficacy of therapeutic interventions designed to restore β1-adrenoceptor function in models of heart failure, myocardial infarction, and chronic catecholamine exposure [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ro 363

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.